(1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate
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Overview
Description
(1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate is a chemical compound with significant potential in scientific research. This versatile material can be utilized for diverse applications due to its unique properties and functional groups, making it a valuable asset in various fields of study.
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some indole derivatives have been found to inhibit monoamine oxidases (MAOs), enzymes that catalyze the oxidation of monoamines .
Biochemical Pathways
Indole derivatives have been found to affect various biochemical pathways due to their diverse biological activities . For example, some indole derivatives can inhibit the activity of monoamine oxidases, which play a crucial role in the metabolism of monoamine neurotransmitters .
Result of Action
Indole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can induce various molecular and cellular changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction is achieved through a series of steps involving the formation of intermediate compounds, which are then subjected to further reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
(1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: The compound is used in the production of dyes, polymers, and other industrial materials due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester: This compound shares a similar isoindoline-1,3-dione scaffold and exhibits comparable chemical reactivity and biological activities.
N-isoindoline-1,3-diones: These compounds have an isoindoline nucleus and carbonyl groups at positions 1 and 3, similar to (1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate.
Uniqueness
What sets this compound apart is its specific functional groups and the unique combination of properties it offers. This makes it particularly valuable for certain applications in scientific research and industry, where its specific reactivity and interactions are advantageous.
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO4/c17-11-7-5-10(6-8-11)16(21)22-9-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUQLRGEXFLPBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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